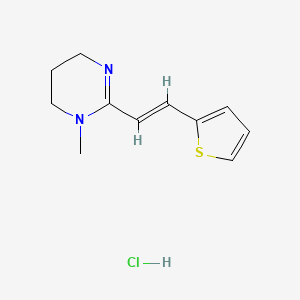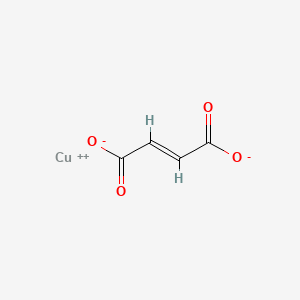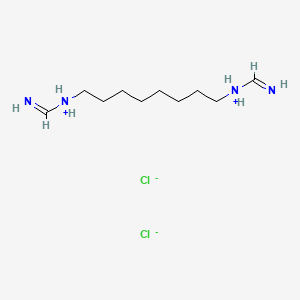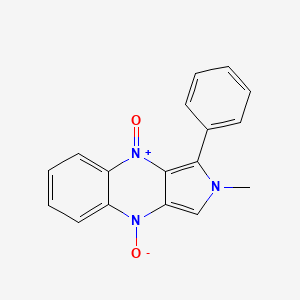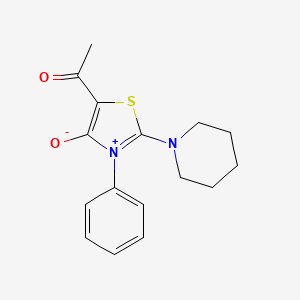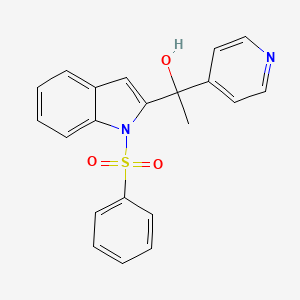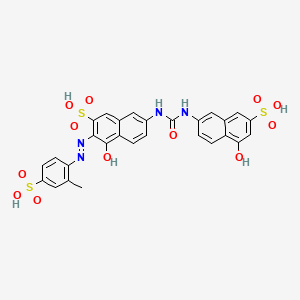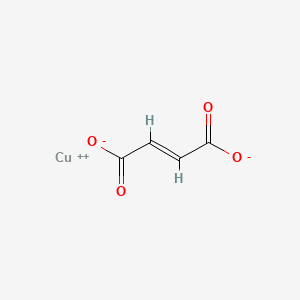
Copper(II) fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(II) fumarate is a coordination compound where copper ions are coordinated with fumarate ionsThe fumarate ion acts as a bridging ligand, connecting copper ions in a polymeric structure .
Vorbereitungsmethoden
Copper(II) fumarate can be synthesized through various methods. One common synthetic route involves the reaction of copper(II) salts, such as copper(II) sulfate, with fumaric acid in an aqueous solution. The reaction typically proceeds under mild conditions, and the product can be isolated by filtration and drying . Industrial production methods may involve similar processes but on a larger scale, with careful control of reaction parameters to ensure high yield and purity .
Analyse Chemischer Reaktionen
Copper(II) fumarate undergoes several types of chemical reactions, including thermal decomposition and redox reactions. During thermal decomposition, this compound decomposes to form copper(I) fumarate and eventually metallic copper . This process involves the stepwise reduction of copper(II) to copper(I) and then to metallic copper. The compound also exhibits bifunctional nanozyme activities, showing laccase-like activity under alkaline conditions and peroxidase-like activity under acidic conditions .
Wissenschaftliche Forschungsanwendungen
In chemistry, it is used as a precursor for the synthesis of copper nanoparticles, which have applications in catalysis and material science . In biology and medicine, copper(II) fumarate-based metal-organic frameworks (MOFs) have been explored for their enzyme-like activities, making them useful in biosensing and diagnostic applications .
Wirkmechanismus
The mechanism of action of copper(II) fumarate in its various applications is primarily based on its ability to undergo redox reactions and its structural properties. In catalytic applications, the copper ions in the compound can facilitate electron transfer processes, enhancing the efficiency of catalytic reactions. In biosensing applications, the compound’s enzyme-like activities are attributed to the presence of active copper centers that can interact with target molecules, leading to detectable changes in the system .
Vergleich Mit ähnlichen Verbindungen
Copper(II) fumarate can be compared with other copper-based coordination compounds, such as copper(II) maleate and copper(II) malonate. While these compounds share similar structural features, this compound is unique in its stability and the specific types of reactions it undergoes. For example, unlike copper(II) maleate, this compound does not undergo anion isomerization during thermal decomposition . This stability makes it particularly useful in applications requiring consistent performance under varying conditions.
Similar Compounds
- Copper(II) maleate
- Copper(II) malonate
- Copper(II) acetate
- Copper(II) oxalate
These compounds share similar coordination environments but differ in their reactivity and stability, making each suitable for specific applications .
Eigenschaften
CAS-Nummer |
33010-91-2 |
|---|---|
Molekularformel |
C4H2CuO4 |
Molekulargewicht |
177.60 g/mol |
IUPAC-Name |
copper;(E)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.Cu/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1+; |
InChI-Schlüssel |
FXGNPUJCPZJYKO-TYYBGVCCSA-L |
Isomerische SMILES |
C(=C/C(=O)[O-])\C(=O)[O-].[Cu+2] |
Kanonische SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)diazenyl]benzoic acid](/img/structure/B12798613.png)
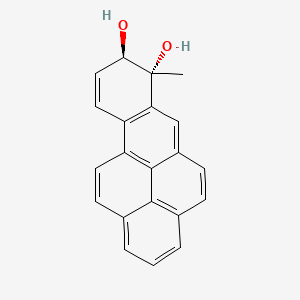
![1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane](/img/structure/B12798630.png)

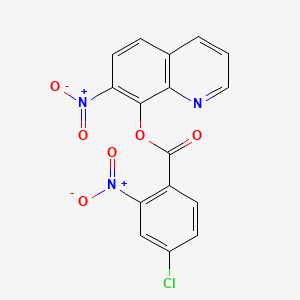
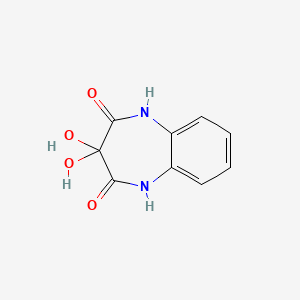
![4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde](/img/structure/B12798645.png)
